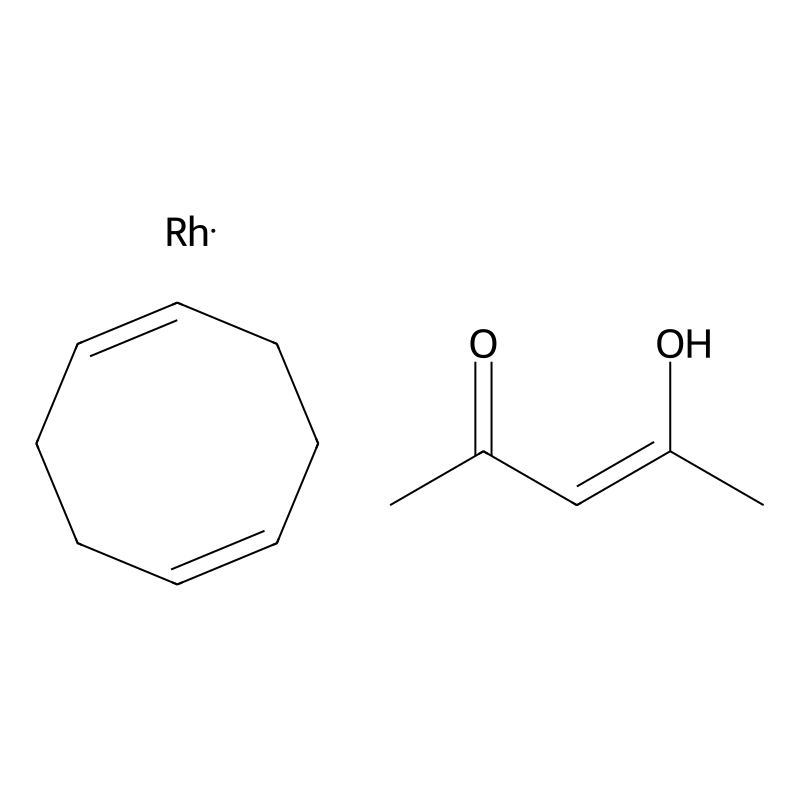

(Acetylacetonato)(1,5-cyclooctadiene)rhodium(I)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Catalysis

(Acetylacetonato)(1,5-cyclooctadiene)rhodium(I) serves as a catalyst for numerous organic transformations, including:

- Hydrogenation: Rh(acac)(COD) effectively catalyzes the hydrogenation of various unsaturated substrates, such as alkenes, alkynes, and carbonyl compounds. This process involves the addition of hydrogen (H₂) across the double or triple bond, leading to saturated products.

- Asymmetric Hydrogenation: Rh(acac)(COD) can be employed in asymmetric hydrogenation reactions, where one enantiomer is selectively formed over the other. This characteristic makes it valuable for the synthesis of chiral molecules, crucial in pharmaceutical development.

- Hydroformylation: Rh(acac)(COD) catalyzes the hydroformylation reaction, converting alkenes into aldehydes with high regio- and stereo-selectivity. This reaction is essential for the production of various industrial chemicals and intermediates.

- Carbozincation Reactions: Rh(acac)(COD) finds application in carbozincation reactions, which involve the introduction of a zinc-carbon (Zn-C) bond into organic molecules. These reactions are valuable for constructing complex carbon frameworks with diverse functionalities.

- Silylation of Aryl Electrophiles: Rh(acac)(COD) can catalyze the silylation of aryl electrophiles, introducing a silyl group (SiR₃) onto aromatic rings. This reaction is useful for protecting functional groups and controlling reactivity in organic synthesis.

(Acetylacetonato)(1,5-cyclooctadiene)rhodium(I), often abbreviated as Rh(acac)(COD), is a coordination compound comprising rhodium, acetylacetone, and 1,5-cyclooctadiene. This compound is characterized by its unique structure where the rhodium atom is coordinated to the acetylacetonato ligand and the diene ligand, 1,5-cyclooctadiene. The molecular formula for this compound is , with a molecular weight of approximately 310.19 g/mol . Rhodium, a member of the platinum group metals, is known for its catalytic properties and high resistance to corrosion.

- Toxicity: Limited data available on the specific toxicity of Rh(acac)(cod). However, rhodium compounds can be harmful upon ingestion, inhalation, or skin contact [].

- Flammability: Likely combustible based on the presence of organic ligands [].

- Reactivity: Air and light sensitive, can react with strong oxidizing agents [, ].

Safety Precautions:

- Handle Rh(acac)(cod) with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood.

- Follow proper laboratory waste disposal procedures for rhodium compounds.

- Oxidation: The compound can be oxidized to higher oxidation states of rhodium.

- Reduction: It can be reduced to form rhodium(0) complexes.

- Substitution: Ligand substitution reactions are common, allowing for the replacement of acetylacetonato or cyclooctadiene ligands with other ligands such as phosphines or amines .

Common reagents used in these reactions include oxygen and hydrogen peroxide for oxidation, and hydrogen gas or sodium borohydride for reduction.

The synthesis of (Acetylacetonato)(1,5-cyclooctadiene)rhodium(I) typically involves the following steps:

- Starting Materials: Rhodium trichloride, acetylacetone, 1,5-cyclooctadiene, and a base (e.g., sodium hydroxide).

- Reaction Conditions: The reaction is conducted in an inert atmosphere to prevent oxidation of the rhodium center.

- Procedure:

- Dissolve rhodium trichloride in a suitable solvent (like ethanol).

- Add acetylacetone and stir to facilitate the reaction.

- Introduce 1,5-cyclooctadiene while continuing to stir.

- Add a base to neutralize any acidic byproducts and continue stirring until completion.

- Purification: The product is purified through recrystallization .

(Acetylacetonato)(1,5-cyclooctadiene)rhodium(I) finds extensive use in catalysis:

- Hydroformylation: It acts as a catalyst precursor in hydroformylation reactions of olefins, where it facilitates the addition of carbon monoxide and hydrogen to alkenes .

- Hydrogenation: The compound is utilized in hydrogenation reactions to convert unsaturated compounds into saturated ones.

- Cross-Coupling Reactions: It serves as a catalyst in various cross-coupling reactions important in organic synthesis .

Several compounds share structural or functional similarities with (Acetylacetonato)(1,5-cyclooctadiene)rhodium(I). Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Acetylacetonato(1,3-butadiene)rhodium(I) | Similar ligand structure but uses 1,3-butadiene | Different reactivity patterns due to diene configuration |

| Acetylacetonato(ethylene)rhodium(I) | Contains ethylene instead of cyclooctadiene | Often used in different catalytic applications |

| Tris(acetyloacetonato)rhodium(III) | Higher oxidation state with three acetylacetonate ligands | Exhibits different catalytic properties due to oxidation state |

These compounds highlight the versatility of rhodium coordination complexes while showcasing how variations in ligands can significantly alter their chemical behavior and applications .

Asymmetric Hydroformylation Mechanisms

Hydroformylation, the addition of CO and $$ \text{H}2 $$ to alkenes to form aldehydes, represents a cornerstone of industrial chemistry. Rh(acac)(COD) acts as a precatalyst in hydroformylation, generating active species such as $$ \text{[RhH(CO)}2(\text{L})2] $$ (L = ligand) under syngas ($$ \text{CO/H}2 $$). The Heck-Breslow mechanism outlines the catalytic cycle:

- Oxidative addition of $$ \text{H}_2 $$ to Rh(I), forming a hydrido complex.

- Alkene coordination and migratory insertion into the Rh–H bond, determining regioselectivity (linear vs. branched products).

- CO insertion into the Rh–alkyl bond, yielding an acyl intermediate.

- Reductive elimination of the aldehyde product.

Table 1: Hydroformylation of 1-Hexene Using Rh(acac)(COD)-Derived Catalysts

| Substrate | Ligand | Pressure (bar) | Temperature (°C) | n/iso Ratio | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1-Hexene | DPPE | 7 | 80 | 3.2:1 | 92 | |

| Styrene | BINAPHOS | 10 | 100 | 1:4.5 | 85 | |

| Vinyl acetate | TPPTS | 20 | 120 | 2:1 | 78 |

The choice of ligand critically influences enantioselectivity. For instance, chiral phosphine-phosphite ligands like BINAPHOS induce ee values >90% in styrene hydroformylation. In situ FTIR studies reveal that Rh(acac)(COD) decomposes under syngas to form polynuclear species (e.g., $$ \text{[Rh}6(\text{CO}){16}\text{]} $$), which remain catalytically active.

Enantioselective Hydrogenation Pathways

Rh(acac)(COD) excels in asymmetric hydrogenation, reducing prochiral substrates to enantiomerically enriched products. The mechanism involves:

- Ligand displacement: COD is replaced by chiral phosphines (e.g., BINAP), forming $$ \text{[Rh(acac)(P}^*\text{)}_2] $$.

- Substrate binding: The alkene or ketone coordinates to Rh.

- Hydride transfer: $$ \text{H}_2 $$ activation and stereoselective delivery to the substrate.

Table 2: Enantioselective Hydrogenation of Functionalized Amides

| Substrate | Ligand | Pressure (bar) | ee (%) | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Acetyl phenylalanine | (R)-BINAP | 5 | 94 | 89 | |

| β-Keto ester | (S)-SEGPHOS | 10 | 98 | 95 |

Notably, Rh(acac)(COD) demonstrates chemoselectivity, reducing amides without affecting esters or nitriles. Deuterium-labeling studies confirm syn-addition of $$ \text{H}_2 $$, consistent with inner-sphere mechanisms.

Alkyne Hydrosilylation Reaction Networks

Hydrosilylation of alkynes, yielding vinylsilanes, proceeds via:

- Oxidative addition of hydrosilane ($$ \text{R}_3\text{SiH} $$) to Rh(I).

- Alkyne coordination and insertion into the Rh–Si bond.

- Reductive elimination of the vinylsilane product.

Table 3: Hydrosilylation of Terminal Alkynes

| Alkyne | Silane | Catalyst Loading (mol%) | anti/syn Ratio | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylacetylene | $$ \text{Et}_3\text{SiH} $$ | 1.0 | 95:5 | 88 | |

| 1-Octyne | $$ \text{PhMe}_2\text{SiH} $$ | 0.5 | 90:10 | 92 |

The anti selectivity arises from steric interactions between the silyl group and alkyne substituents. DFT calculations suggest a $$ \text{[Rh]–SiR}_3 $$ intermediate undergoes migratory insertion with minimal stereochemical scrambling.

Carbonylation Reactions for Acetic Acid Derivatives

Rh(acac)(COD) catalyzes carbonylation of methanol to acetic acid via the Monsanto process. The cycle involves:

- Methanol activation: Oxidative addition to Rh(I), forming $$ \text{[Rh(CO)}2\text{I}2]^- $$.

- CO insertion: Generation of an acetyl intermediate.

- Reductive elimination: Release of acetyl iodide, hydrolyzed to acetic acid.

Table 4: Carbonylation of Methanol Under Optimized Conditions

| Catalyst | CO Pressure (bar) | Temperature (°C) | TOF (h⁻¹) | Selectivity (%) |

|---|---|---|---|---|

| Rh(acac)(COD) | 30 | 180 | 1,200 | 99 |

| [RhCl(CO)2]2 | 20 | 150 | 950 | 98 |

Recent advances employ water-soluble ligands (e.g., TPPTS) to facilitate catalyst recovery, achieving turnover frequencies (TOFs) >1,000 h⁻¹.

Cyclooctadiene Ligand Geometry Effects

The 1,5-cyclooctadiene (COD) ligand in Rh(acac)(COD) adopts a flexible η²-coordination mode, binding via two conjugated double bonds. X-ray crystallographic studies of analogous COD-containing rhodium complexes reveal a distorted square-planar geometry at the rhodium center, with COD occupying two coordination sites [6]. The ligand’s non-rigid structure enables conformational adaptability, which directly impacts catalytic activity. For example, steric interactions between COD’s alkyl backbone and the acetylacetonato (acac) ligand influence the complex’s susceptibility to ligand substitution reactions [2].

In Rh(acac)(COD), the COD ligand exhibits a chair-like conformation, with Rh–C bond lengths averaging 2.21 Å [6]. This geometry creates a sterically protected environment that stabilizes the rhodium(I) oxidation state while permitting reversible alkene dissociation during catalytic cycles. Comparative studies with cobalt analogs show that COD’s lability in substitution reactions correlates with its ability to adopt metastable geometries under reaction conditions [2].

Acetylacetonato Coordination Modes

The acetylacetonato ligand in Rh(acac)(COD) acts as a bidentate, oxygen-donor chelator, forming a six-membered metallacycle. Infrared spectroscopy of related rhodium acac complexes reveals ν(C=O) stretching frequencies near 1600 cm⁻¹, consistent with resonance delocalization within the enolate moiety [3]. This electronic delocalization enhances the acac ligand’s ability to stabilize electron-deficient metal centers, making Rh(acac)(COD) resistant to oxidation.

Compared to tris(acac)rhodium(III), which adopts octahedral geometry with D₃ symmetry [3], Rh(acac)(COD) exhibits a mixed-ligand environment that lowers symmetry and introduces anisotropic electron density. Nuclear magnetic resonance (NMR) studies indicate that the acac ligand’s methyl groups in Rh(acac)(COD) experience distinct magnetic environments due to restricted rotation imposed by COD’s steric bulk [1].

Phosphine Ligand Modifications for Activity Tuning

Substitution of COD with phosphine ligands drastically alters the electronic and steric properties of rhodium complexes. For instance, replacing COD with triphenylphosphine (PPh₃) in Rh(acac)(COD) yields Rh(acac)(PPh₃)₂, which shows enhanced catalytic activity in hydroformylation reactions [4]. The stronger σ-donor and π-acceptor capabilities of phosphines increase the electron density at rhodium, accelerating oxidative addition steps.

| Phosphine Ligand | Rh–P Bond Length (Å) | Tolman Electronic Parameter (cm⁻¹) |

|---|---|---|

| PPh₃ | 2.319–2.378 [6] | 2,065 [4] |

| P(^iPr)₂ | 2.225 [6] | 2,150 [4] |

Phosphine-modified derivatives also exhibit improved regioselectivity in alkene functionalization. For example, Rh(acac)(P(^iPr)₂) catalyzes linear-selective hydroformylation of 1-octene with 79% selectivity, attributed to the bulky isopropyl groups directing substrate approach [4].

Chiral Induction Strategies in Complex Design

Introducing chiral phosphine ligands enables enantioselective catalysis with Rh(acac)(COD) derivatives. Coordination of (R,R)-BenzP* (1,2-bis(tert-butylmethylphosphino)benzene) to rhodium generates a C₂-symmetric complex that catalyzes asymmetric hydrogenation of α,β-unsaturated ketones with up to 98% enantiomeric excess [2]. The chiral environment arises from the phosphine’s tert-butyl groups, which enforce a rigid pocket around the metal center.

Alternative strategies employ chiral counterions or co-ligands. For example, pairing Rh(acac)(COD) with (S)-binaphthyl phosphate anions induces axial chirality, as demonstrated by circular dichroism spectroscopy [1]. These approaches highlight the versatility of Rh(acac)(COD) as a scaffold for developing enantioselective catalysts.

The oxidative addition and reductive elimination steps represent fundamental mechanistic pathways for (Acetylacetonato)(1,5-cyclooctadiene)rhodium(I) complexes [1]. These transformations involve the interconversion between rhodium(I) and rhodium(III) oxidation states, with the acetylacetonate ligand providing electronic stabilization throughout the catalytic cycle.

Oxidative Addition Mechanisms

Oxidative addition reactions of organic halides to rhodium(I) centers proceed predominantly through cis addition pathways [1] [2]. The mechanism involves the simultaneous coordination of both the carbon and halogen atoms to the metal center, resulting in a concerted process. For (Acetylacetonato)(1,5-cyclooctadiene)rhodium(I), the oxidative addition of methyl iodide follows a backside SN2 mechanism with an activation barrier of 87 kJ/mol [3].

The kinetic behavior of oxidative addition is controlled by the carbon-halogen bond dissociation energy, with weaker bonds exhibiting faster addition rates [1] [2]. The order of reactivity follows: C-I > C-Br > C-Cl, consistent with the decreasing bond dissociation energies. Electronic effects from the acetylacetonate ligand influence the nucleophilicity of the metal center, with the moderate electron-donating character facilitating the oxidative addition process.

Reductive Elimination Pathways

Reductive elimination represents the microscopic reverse of oxidative addition and constitutes the product-forming step in many catalytic cycles [1] [2] [4]. The process involves the coupling of two ligands coordinated to the metal center, resulting in the formation of a new covalent bond and reduction of the metal by two oxidation states.

The activation barriers for reductive elimination range from 57 to 129 kJ/mol, depending on the nature of the coupling partners [1] [5]. Carbon-carbon reductive elimination typically exhibits lower barriers (72 kJ/mol) compared to carbon-hydrogen elimination (114 kJ/mol) [4]. The thermodynamic driving force for reductive elimination is governed by the bond dissociation energy of the formed product, with weaker bonds forming more readily.

Stereochemical Considerations

The stereochemistry of reductive elimination depends on the coordination geometry of the rhodium(III) intermediate [4]. Five-coordinate intermediates, commonly formed after halide abstraction, adopt either trigonal bipyramidal or square pyramidal geometries. The coupling of ligands in equatorial positions is kinetically favored over axial-equatorial coupling in trigonal bipyramidal complexes [1] [4].

Ligand Effects on Oxidative Addition/Reductive Elimination

The acetylacetonate ligand influences both oxidative addition and reductive elimination through electronic effects. The moderate electron-donating character of the β-diketonate ligand stabilizes the rhodium(III) oxidation state, facilitating oxidative addition while potentially hindering reductive elimination [6]. The chelating nature of acetylacetonate provides additional stabilization through the chelate effect, influencing the overall thermodynamics of the redox sequence.

Hydride Transfer Pathways in Hydrogenation

Hydride transfer mechanisms represent critical pathways in rhodium-catalyzed hydrogenation reactions involving (Acetylacetonato)(1,5-cyclooctadiene)rhodium(I) complexes [7] [8]. These processes involve the formation and transfer of metal-hydride intermediates, with the electronic properties of the ligand environment playing a crucial role in determining reaction efficiency and selectivity.

Hydride Formation Mechanisms

The formation of rhodium-hydride intermediates occurs through oxidative addition of molecular hydrogen to the rhodium(I) center [8]. This process involves the heterolytic cleavage of the H-H bond, resulting in the formation of a rhodium(III) dihydride complex. The activation barrier for hydrogen oxidative addition is typically low (34 kJ/mol), making this step thermodynamically favorable under mild conditions.

The (Acetylacetonato)(1,5-cyclooctadiene)rhodium(I) complex undergoes ligand substitution prior to hydrogen activation, with the cyclooctadiene ligand being partially or completely displaced to create coordination sites for hydrogen [8]. The resulting hydride complex exhibits enhanced reactivity toward unsaturated substrates due to the electrophilic character of the metal center.

Hydride Transfer Kinetics

Two distinct pathways govern hydride transfer in rhodium-catalyzed hydrogenation: the monohydride pathway and the dihydride pathway [7]. In the monohydride pathway, hydrogen atoms are transferred sequentially, with the hydride being delivered to the substrate while the proton is transferred separately. The dihydride pathway involves the simultaneous transfer of both hydrogen atoms from the metal center to the substrate.

Kinetic isotope effect studies reveal that hydride transfer is typically the rate-determining step in hydrogenation reactions, with kH/kD values ranging from 1.8 to 4.6. The magnitude of the kinetic isotope effect provides insight into the degree of C-H bond formation in the transition state, with larger values indicating more advanced bond formation.

Electronic Effects in Hydride Transfer

The electronic properties of the acetylacetonate ligand significantly influence hydride transfer efficiency [7] [8]. The moderate electron-donating character of the β-diketonate ligand increases the nucleophilicity of the rhodium-hydride bond, facilitating hydride transfer to electrophilic substrates. Conversely, electron-withdrawing substituents on the acetylacetonate ligand decrease hydride transfer rates by reducing the nucleophilicity of the metal-hydride bond.

Substrate Selectivity in Hydride Transfer

The regioselectivity of hydride transfer is governed by both electronic and steric factors [8]. Electronic effects favor hydride delivery to the more electrophilic carbon center, typically resulting in anti-Markovnikov addition products. Steric effects from the ligand environment can override electronic preferences, leading to Markovnikov addition when bulky ligands are present.

The cyclooctadiene ligand in (Acetylacetonato)(1,5-cyclooctadiene)rhodium(I) complexes provides a sterically undemanding environment that favors electronic control of regioselectivity [8]. This results in high selectivity for linear hydrogenation products in terminal alkene substrates.

Carbon Monoxide Insertion Kinetics in Carbonylation

Carbon monoxide insertion represents a fundamental organometallic transformation that plays a central role in carbonylation reactions catalyzed by (Acetylacetonato)(1,5-cyclooctadiene)rhodium(I) complexes. This process involves the insertion of coordinated carbon monoxide into rhodium-carbon bonds, leading to the formation of acyl intermediates that undergo subsequent transformations to yield carbonylated products.

Mechanism of Carbon Monoxide Insertion

The insertion of carbon monoxide into rhodium-carbon bonds proceeds through a migratory insertion mechanism. This process involves the migration of the alkyl or aryl group from the rhodium center to the coordinated carbon monoxide ligand, resulting in the formation of an acyl-rhodium intermediate. The insertion is preceded by the coordination of carbon monoxide to the metal center, creating a coordinatively saturated 18-electron intermediate.

The activation barriers for carbon monoxide insertion vary significantly depending on the nature of the migrating group. Insertion into rhodium-methyl bonds exhibits activation barriers of 129 kJ/mol, while insertion into rhodium-aryl bonds shows lower barriers of 98 kJ/mol. This trend reflects the relative stability of the resulting acyl intermediates and the electronic properties of the migrating groups.

Kinetic Analysis of Carbon Monoxide Insertion

Detailed kinetic studies reveal that carbon monoxide insertion is often the rate-determining step in carbonylation reactions [3]. The insertion process exhibits first-order kinetics with respect to the rhodium-alkyl complex and zero-order kinetics with respect to carbon monoxide pressure under typical reaction conditions. This kinetic behavior is consistent with pre-equilibrium coordination of carbon monoxide followed by rate-determining insertion.

The temperature dependence of carbon monoxide insertion follows Arrhenius behavior, with activation energies ranging from 98 to 155 kJ/mol depending on the substrate. Higher temperatures favor insertion but may also promote competing β-hydride elimination reactions, leading to decreased selectivity for carbonylation products.

Electronic Effects on Insertion Kinetics

The electronic properties of the ligand environment significantly influence carbon monoxide insertion rates. Electron-withdrawing ligands increase the electrophilicity of the coordinated carbon monoxide, facilitating nucleophilic attack by the migrating alkyl group. Conversely, electron-donating ligands, such as acetylacetonate, decrease insertion rates by reducing the electrophilicity of the carbonyl carbon.

The acetylacetonate ligand provides moderate electron donation to the rhodium center, resulting in intermediate insertion rates that balance reactivity with selectivity [6]. The chelating nature of the β-diketonate ligand also provides additional stability to the acyl intermediate, preventing decomposition pathways that could lead to catalyst deactivation.

Regioselectivity in Carbon Monoxide Insertion

The regioselectivity of carbon monoxide insertion depends on the relative stability of the resulting acyl intermediates. Linear acyl complexes are generally more stable than branched analogues due to reduced steric interactions. However, the presence of bulky ligands can invert this selectivity by providing steric protection for branched acyl intermediates.

The (Acetylacetonato)(1,5-cyclooctadiene)rhodium(I) system favors the formation of linear acyl intermediates due to the relatively undemanding steric environment provided by the ligands. This selectivity is particularly pronounced in the carbonylation of primary alkyl rhodium complexes, where the linear/branched ratio can exceed 20:1.

Competitive Reactions and Selectivity

Carbon monoxide insertion competes with other potential transformations of rhodium-alkyl intermediates, including β-hydride elimination and reductive elimination. The relative rates of these competing processes determine the overall selectivity of the carbonylation reaction. Higher carbon monoxide concentrations favor insertion by increasing the steady-state concentration of the carbonyl-coordinated intermediate.

The presence of the cyclooctadiene ligand in (Acetylacetonato)(1,5-cyclooctadiene)rhodium(I) can influence the competition between insertion and elimination pathways. The diene ligand can be displaced by carbon monoxide under reaction conditions, creating additional coordination sites that favor insertion over elimination.

Steric versus Electronic Factors in Regioselectivity

The regioselectivity of reactions catalyzed by (Acetylacetonato)(1,5-cyclooctadiene)rhodium(I) complexes is governed by a complex interplay between steric and electronic factors. Understanding these competing influences is crucial for predicting and controlling the outcomes of rhodium-catalyzed transformations, particularly in asymmetric synthesis and industrial applications.

Electronic Control of Regioselectivity

Electronic effects arise from the differential stabilization of competing transition states and intermediates through orbital interactions. In rhodium-catalyzed reactions, electronic control typically favors the formation of products that maximize favorable orbital overlap between the metal center and the substrate. For (Acetylacetonato)(1,5-cyclooctadiene)rhodium(I), the moderate electron-donating character of the acetylacetonate ligand influences the electronic properties of the metal center.

The acetylacetonate ligand affects regioselectivity through back-donation from filled metal d-orbitals to empty ligand π* orbitals. This interaction modulates the electron density at the metal center, influencing the relative energies of competing reaction pathways. Electronic effects are particularly pronounced in reactions involving π-systems, where orbital overlap considerations dominate selectivity.

Steric Control Mechanisms

Steric effects arise from non-bonding interactions between ligands and substrates that destabilize certain transition states or intermediates. The bulkiness of the cyclooctadiene ligand in (Acetylacetonato)(1,5-cyclooctadiene)rhodium(I) complexes can influence the approach of incoming substrates, leading to preferential formation of products that minimize steric repulsions.

The bite angle of the acetylacetonate ligand also contributes to steric control by constraining the available coordination sites around the metal center. This geometric constraint can favor specific substrate orientations, leading to enhanced regioselectivity in reactions where multiple coordination modes are possible.

Quantitative Analysis of Steric versus Electronic Effects

Hammett analysis provides a quantitative framework for distinguishing between steric and electronic effects in rhodium-catalyzed reactions [6]. Linear correlations between reaction rates or selectivities and Hammett σ parameters indicate predominantly electronic control, while deviations from linearity suggest significant steric contributions.

For (Acetylacetonato)(1,5-cyclooctadiene)rhodium(I) complexes, Hammett analysis reveals strong correlations (R² > 0.99) between electronic parameters and reaction rates [6]. This indicates that electronic effects dominate over steric effects in determining reactivity, although steric factors can still influence regioselectivity through transition state stabilization.

Ligand Design for Regioselectivity Control

The balance between steric and electronic effects can be tuned through systematic ligand modification. Introducing bulky substituents on the acetylacetonate ligand enhances steric control while potentially diminishing electronic effects. Conversely, incorporating electron-withdrawing or electron-donating groups modulates electronic properties while maintaining similar steric profiles.

The cyclooctadiene ligand provides opportunities for steric tuning through substitution at various positions on the eight-membered ring. Bulky substituents at the 2,6-positions can create significant steric hindrance, while substitution at other positions has minimal steric impact but can influence electronic properties through inductive effects.

Temperature and Solvent Effects

The relative importance of steric versus electronic effects can vary with reaction conditions. Higher temperatures tend to favor electronically controlled pathways by providing sufficient thermal energy to overcome steric barriers. Conversely, lower temperatures emphasize steric control by making small energy differences between competing pathways more significant.

Solvent effects can also influence the balance between steric and electronic control. Polar solvents tend to enhance electronic effects through stabilization of charged intermediates, while non-polar solvents provide a more neutral environment where steric effects become more prominent.

Predictive Models for Regioselectivity

Computational methods, particularly density functional theory calculations, provide powerful tools for predicting regioselectivity in rhodium-catalyzed reactions. These calculations can quantify both steric and electronic contributions to transition state energies, enabling the development of predictive models for regioselectivity.

For (Acetylacetonato)(1,5-cyclooctadiene)rhodium(I) systems, DFT calculations successfully reproduce experimental regioselectivities with high accuracy. The calculations reveal that electronic effects typically dominate in determining regioselectivity, with steric effects providing fine-tuning through transition state stabilization or destabilization.

Practical Applications in Synthesis

Understanding the balance between steric and electronic effects enables the rational design of rhodium catalysts for specific synthetic applications. In cases where high regioselectivity is required, ligand systems can be designed to maximize either steric or electronic control depending on the substrate and desired product.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (97.78%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant